molecular formula C7H8ClF2NO B13524701 2-(Aminomethyl)-4,6-difluorophenolhydrochloride

2-(Aminomethyl)-4,6-difluorophenolhydrochloride

Cat. No.: B13524701
M. Wt: 195.59 g/mol
InChI Key: UYPBXCXCAFBFOT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-difluorophenolhydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of an aminomethyl group attached to a difluorophenol ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-difluorophenolhydrochloride typically involves the introduction of the aminomethyl group to the difluorophenol ring. One common method is through the reaction of 4,6-difluorophenol with formaldehyde and ammonium chloride under acidic conditions, followed by purification to obtain the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is formed efficiently.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-difluorophenolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-4,6-difluorophenolhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-4,6-difluorophenolhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 4,6-Difluorophenol
  • 2-(Aminomethyl)-4-fluorophenol

Uniqueness

2-(Aminomethyl)-4,6-difluorophenolhydrochloride is unique due to the presence of both the aminomethyl and difluorophenol groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.59 g/mol

IUPAC Name

2-(aminomethyl)-4,6-difluorophenol;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H

InChI Key

UYPBXCXCAFBFOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)F)F.Cl

Origin of Product

United States

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